Tergitol

Catalog No.
S656766
CAS No.
139-88-8
M.F
C14H29NaO4S
M. Wt
316.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tergitol

CAS Number

139-88-8

Product Name

Tergitol

IUPAC Name

sodium (7-ethyl-2-methylundecan-4-yl) sulfate

Molecular Formula

C14H29NaO4S

Molecular Weight

316.43 g/mol

InChI

InChI=1S/C14H30O4S.Na/c1-5-7-8-13(6-2)9-10-14(11-12(3)4)18-19(15,16)17;/h12-14H,5-11H2,1-4H3,(H,15,16,17);/q;+1/p-1

InChI Key

FVEFRICMTUKAML-UHFFFAOYSA-M

SMILES

Array

Synonyms

Sodium Tetradecyl Sulfate, Sotradecol, Sotradecol Sodium, Sulfate, Sodium Tetradecyl, Tergitol 4, Tetradecyl Sulfate, Sodium, Trombavar, Trombovar

Canonical SMILES

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)[O-].[Na+]

The exact mass of the compound Sotradecol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755887. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium tetradecyl sulfate (CAS 139-88-8), commercially recognized under trade names such as Tergitol 4 and Niaproof 4, is a highly soluble, branched-chain anionic surfactant (7-ethyl-2-methyl-4-undecyl sulfate sodium salt). Unlike simple linear alkyl sulfates, its multi-branched 14-carbon architecture provides a unique balance of amphiphilic properties, characterized by a critical micelle concentration (CMC) of approximately 2.1 mM in water [1]. This specific structural configuration prevents tight crystalline packing, thereby maintaining exceptional solubility and wetting capabilities even in environments with high ionic strength or elevated dissolved solids. For industrial and scientific procurement, CAS 139-88-8 is selected primarily for its robust performance in complex aqueous systems where standard linear surfactants typically precipitate or lose efficacy.

Substituting CAS 139-88-8 with more common anionic surfactants like Sodium Dodecyl Sulfate (SDS) or its linear isomer (linear sodium tetradecyl sulfate, CAS 1191-50-0) frequently leads to process failure. SDS requires a significantly higher concentration (CMC ~8.2 mM) to form micelles, which can introduce excessive detergent loads into sensitive biochemical assays or industrial formulations [1]. Conversely, while linear sodium tetradecyl sulfate possesses a lower CMC (~0.9 mM), its unbranched tail allows for dense molecular packing, increasing the risk of precipitation (salting out) in the presence of electrolytes. The specific branching (7-ethyl, 2-methyl) of CAS 139-88-8 sterically hinders this packing, elevating its CMC to 2.1 mM but crucially preserving its phase stability and wetting power in high-salt buffers and complex media[2].

Micellization Efficiency Versus Standard SDS

When compared to the ubiquitous laboratory standard Sodium Dodecyl Sulfate (SDS), CAS 139-88-8 demonstrates superior micellization efficiency due to its extended, albeit branched, 14-carbon hydrophobic tail. Quantitative assessments establish the CMC of CAS 139-88-8 at 2.1 mM, whereas SDS requires a concentration of 8.2 mM to achieve micelle formation under standard aqueous conditions [1]. This represents a nearly 4-fold reduction in the molar concentration required to initiate solubilization.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data2.1 mM (CAS 139-88-8)
Comparator Or Baseline8.2 mM (Sodium Dodecyl Sulfate)
Quantified Difference~4-fold lower concentration required for micellization
ConditionsStandard aqueous solution at room temperature

Allows formulators to achieve effective wetting and solubilization at lower surfactant loads, minimizing downstream interference in sensitive biological or chemical assays.

Steric Hindrance and Phase Stability Versus Linear Isomers

The architectural difference between branched CAS 139-88-8 and linear sodium tetradecyl sulfate (CAS 1191-50-0) fundamentally alters their thermodynamic behavior in solution. While the linear C14 sulfate forms micelles at a very low concentration (CMC ~0.9 mM), the extensive branching in CAS 139-88-8 sterically disrupts tight molecular packing, raising its CMC to 2.1 mM [1]. This engineered increase in CMC is a critical feature, as the steric hindrance prevents the surfactant from crystallizing or 'salting out' when exposed to high concentrations of counterions, ensuring phase stability where the linear equivalent would precipitate.

Evidence DimensionCritical Micelle Concentration (CMC) shift due to branching
Target Compound Data2.1 mM (Branched CAS 139-88-8)
Comparator Or Baseline~0.9 mM (Linear CAS 1191-50-0)
Quantified Difference>2-fold increase in CMC resulting from steric disruption
ConditionsAqueous baseline comparison of structural isomers

Ensures the surfactant remains soluble and active in high-ionic-strength formulations, preventing catastrophic precipitation in complex industrial or biological buffers.

Wetting Efficacy in High-Solids Environments

A defining procurement advantage of CAS 139-88-8 is its exceptional tolerance for high-solids environments, a domain where standard linear surfactants fail. Technical evaluations demonstrate that CAS 139-88-8 functions as a highly effective wetting agent in solutions containing 3% to 10% dissolved solids . In contrast, standard utility surfactants (such as basic linear alkyl sulfates) are typically restricted to liquors containing less than 1% dissolved solids before losing their interfacial activity or precipitating.

Evidence DimensionFunctional tolerance to dissolved solids
Target Compound DataEffective at 3% to 10% dissolved solids
Comparator Or Baseline<1% dissolved solids (Standard linear utility surfactants)
Quantified Difference3 to 10 times greater tolerance for dissolved solids/electrolytes
ConditionsIndustrial liquors and plating media

Makes this compound the mandatory choice for industrial plating, textile processing, and complex media formulations where high salt content neutralizes standard surfactants.

Membrane Disruption Potency Versus Polidocanol

In specialized applications requiring the targeted disruption of endothelial lipid bilayers, CAS 139-88-8 exhibits significantly higher potency than non-ionic alternatives like Polidocanol. Clinical and pharmacological comparisons indicate that Sodium Tetradecyl Sulfate is approximately twice as potent as Polidocanol in achieving venous obliteration and membrane lysis [1]. Consequently, formulators can achieve the required biological effect using half the volumetric concentration, optimizing the efficiency of lytic buffers and pharmaceutical preparations.

Evidence DimensionRelative membrane disruption potency
Target Compound Data~2x relative potency (requires lower concentration)
Comparator Or Baseline1x relative potency (Polidocanol)
Quantified Difference50% reduction in required concentration for equivalent lysis
ConditionsIn vivo and in vitro endothelial disruption models

Enables the formulation of highly concentrated, low-volume lytic or sclerosing agents, reducing the total mass of excipient introduced into the system.

High-Ionic-Strength Lysis and Solubilization Buffers

Because its branched structure prevents precipitation in the presence of high counterion concentrations, CAS 139-88-8 is ideally suited for extracting membrane proteins in high-salt buffers. It provides robust solubilization at a lower CMC (2.1 mM) than SDS, reducing the overall detergent burden on downstream purification steps[1].

Industrial Plating and Electroplating Media

The compound's proven ability to maintain wetting efficacy in solutions containing 3% to 10% dissolved solids makes it a critical additive for metal plating baths and complex industrial liquors. It ensures uniform surface contact and prevents pitting in environments that would cause standard linear surfactants to salt out .

Active Pharmaceutical Ingredient for Sclerosing Formulations

Leveraging its high potency—approximately twice that of polidocanol—CAS 139-88-8 is procured as a highly effective API for sclerotherapy. Its rapid disruption of lipid bilayers allows for low-volume, high-efficiency formulations designed to induce localized endothelial sclerosis [2].

Physical Description

White waxy solid; [Merck Index] 26-28% Aqueous solution: Light yellow liquid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

4

Exact Mass

316.16842486 Da

Monoisotopic Mass

316.16842486 Da

Heavy Atom Count

20

UNII

Q1SUG5KBD6

Drug Indication

For the treatment of small uncomplicated varicose veins of the lower extremities that show simple dilation with competent valves.

Pharmacology

Sodium tetradecyl sulfate is an anionic surfactant which occurs as a white, waxy solid. It is used as a sclerosing agent in sclerotherapy. Sclerotherapy is an injection of a sclerosing agent directly through the skin into a lesion and is used primarily for slow-flow vascular anomalies, particularly for venous malformation and lymphatic malformation. Intravenous injection causes intima inflammation and thrombus formation. This usually occludes the injected vein. Subsequent formation of fibrous tissue results in partial or complete vein obliteration that may or may not be permanent.

MeSH Pharmacological Classification

Sclerosing Solutions

Mechanism of Action

Sodium tetradecyl sulfate is a potent toxin for endothelial cells in that brief exposure to even low concentrations are effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process. Diluted sodium tetradecyl sulfate is also able to induce a hypercoagulable state, possibly by selective inhibition of protein C, and can also promote platelet aggregation.

Other CAS

139-88-8

Wikipedia

Sodium_tetradecyl_sulfate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
4-Undecanol, 7-ethyl-2-methyl-, 4-(hydrogen sulfate), sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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